methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with 1,2-diamines can lead to the formation of similar heterocyclic compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or thiazolo[3,2-a]pyrimidine rings.
Scientific Research Applications
Methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and thiazolo[3,2-a]pyrimidine moieties can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to changes in the biological pathways and effects.
Comparison with Similar Compounds
Similar compounds include other indole and thiazolo[3,2-a]pyrimidine derivatives, such as:
- (2Z)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Ethyl (2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarboxylate
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity
Biological Activity
Methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class and features multiple functional groups that contribute to its biological activity. Its molecular formula is C27H24N3O4S with a molecular weight of approximately 522.02 g/mol. The structure includes an indole moiety and thiophene ring, which are known for their pharmacological properties.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Similar compounds in the thiazole and pyrimidine classes have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, a related compound demonstrated micromolar inhibition of HSET (KIFC1), a kinesin implicated in cancer cell survival by facilitating proper spindle formation during mitosis .
- Antioxidant Activity : The presence of thiophene and indole structures may contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating pathways related to cytokine production and inflammatory responses .
Biological Activity Studies
Several studies have assessed the biological activity of this compound or its analogs:
Table 1: Summary of Biological Activities
Activity Type | Reference | Observations |
---|---|---|
Anticancer | Inhibition of HSET with micromolar potency | |
Antioxidant | Potential reduction in oxidative stress | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of thiazole derivatives, researchers found that compounds similar to methyl (2Z)-7-methyl... effectively induced multipolar mitosis in centrosome-amplified cancer cells. This led to increased cell death rates compared to untreated controls . The study utilized high-throughput screening techniques to identify potent inhibitors.
Case Study 2: Anti-inflammatory Properties
Another investigation examined the anti-inflammatory effects of thiazolo-pyrimidine derivatives in models of neuroinflammation. The results indicated significant reductions in pro-inflammatory cytokines when treated with these compounds, suggesting potential therapeutic applications for neuroinflammatory diseases .
Properties
Molecular Formula |
C24H21N3O4S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-11-26-15-9-6-5-8-14(15)18(21(26)28)20-22(29)27-19(16-10-7-12-32-16)17(23(30)31-3)13(2)25-24(27)33-20/h5-10,12,19H,4,11H2,1-3H3/b20-18- |
InChI Key |
RIPWVCRJXGKLFF-ZZEZOPTASA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)C1=O |
Origin of Product |
United States |
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